2-Bromo-6-fluoro-4-hydroxybenzaldehyde 2-Bromo-6-fluoro-4-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1629141-29-2
VCID: VC11734090
InChI: InChI=1S/C7H4BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
SMILES: C1=C(C=C(C(=C1F)C=O)Br)O
Molecular Formula: C7H4BrFO2
Molecular Weight: 219.01 g/mol

2-Bromo-6-fluoro-4-hydroxybenzaldehyde

CAS No.: 1629141-29-2

Cat. No.: VC11734090

Molecular Formula: C7H4BrFO2

Molecular Weight: 219.01 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-fluoro-4-hydroxybenzaldehyde - 1629141-29-2

Specification

CAS No. 1629141-29-2
Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
IUPAC Name 2-bromo-6-fluoro-4-hydroxybenzaldehyde
Standard InChI InChI=1S/C7H4BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
Standard InChI Key OHNADCAMSNTRIP-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)C=O)Br)O
Canonical SMILES C1=C(C=C(C(=C1F)C=O)Br)O

Introduction

Structural and Molecular Characteristics

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight219.008 g/molCalculated from formula
Density~1.8 g/cm³Analog: 4-Bromo-2-fluoro-6-hydroxybenzaldehyde
Boiling Point~258°CAnalog: 2-Bromo-6-fluorobenzaldehyde
LogP (Octanol-Water)~3.45Hydrophobic substituents
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, acetone)Structural analogs

Synthesis and Manufacturing

Synthetic Routes

While no direct method for 2-bromo-6-fluoro-4-hydroxybenzaldehyde is documented, its synthesis can be inferred from analogous compounds. A plausible two-step approach combines bromination and oxidation, adapted from the preparation of 2-bromo-6-fluorobenzaldehyde :

Step 1: Bromination of 6-Fluoro-4-hydroxybenzaldehyde

  • Reagents: Hydrobromic acid (HBr), hydrogen peroxide (H₂O₂), under UV light.

  • Mechanism: Radical bromination selectively substitutes the methyl group adjacent to the hydroxyl group, yielding 2-bromo-6-fluoro-4-hydroxybenzyl bromide .

Step 2: Kornblum Oxidation

  • Reagents: Dimethyl sulfoxide (DMSO), inorganic oxidants (e.g., KMnO₄).

  • Conditions: 70–100°C for 3–8 hours.

  • Outcome: Oxidation of the benzyl bromide intermediate to the aldehyde .

Key Challenges:

  • Regioselectivity: Ensuring bromination occurs at position 2 requires careful control of reaction conditions.

  • Hydroxyl Group Stability: Protection (e.g., acetylation) may be necessary to prevent undesired side reactions during oxidation .

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing effects of bromine and fluorine direct electrophilic attacks to positions 3 and 5 of the aromatic ring. For example:

  • Nitration: Yields nitro derivatives at position 3, useful in dye synthesis .

  • Sulfonation: Introduces sulfonic acid groups for water-soluble derivatives .

Aldehyde-Specific Reactions

  • Oxidation: Forms 2-bromo-6-fluoro-4-hydroxybenzoic acid, a potential metabolite or synthetic intermediate.

  • Reduction: Produces 2-bromo-6-fluoro-4-hydroxybenzyl alcohol, a precursor for ether or ester derivatives .

Table 2: Common Derivatives and Applications

DerivativeApplicationReference
2-Bromo-6-fluoro-4-hydroxybenzoic acidPharmaceutical intermediate
Schiff basesAntimicrobial agents
ThiosemicarbazonesAnticancer research

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound’s structural motifs align with bioactive molecules:

  • Cariporide analogs: Anti-ischemic agents targeting sodium-hydrogen exchangers .

  • Kinase inhibitors: Fluorine and bromine enhance binding to ATP pockets in enzymes .

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